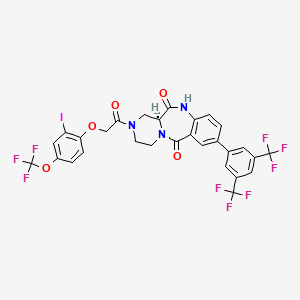

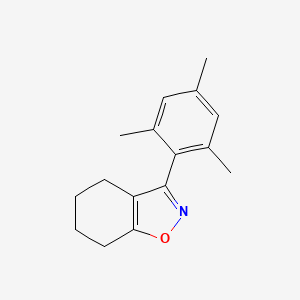

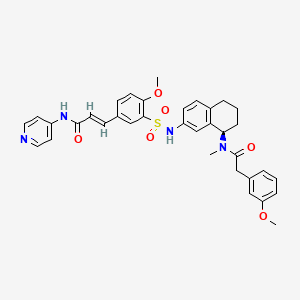

![molecular formula C17H16ClFN4O4S B10856391 4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)

4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK3527497 is a small molecule drug developed by GlaxoSmithKline. It is a potent and selective inhibitor of the transient receptor potential vanilloid-4 (TRPV4) channel, which is a nonselective cation channel involved in various physiological processes. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in the treatment of respiratory diseases and lung injury .

準備方法

The synthesis of GSK3527497 involves several steps, starting from the previously reported pyrrolidine sulfonamide TRPV4 inhibitors. The optimization of the projected human dose was achieved by focusing on in vivo pharmacokinetic parameters such as clearance (CLu), volume of distribution (Vdssu), and mean residence time (MRT). The introduction of a charged moiety improved the solubility of the compound, enabling excellent exposure from high crystalline doses .

化学反応の分析

GSK3527497 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

GSK3527497 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the TRPV4 channel and its role in various physiological processes.

Biology: It helps in understanding the function of TRPV4 in cellular signaling and its involvement in diseases.

Medicine: It has potential therapeutic applications in the treatment of respiratory diseases, lung injury, and other conditions involving TRPV4.

Industry: It can be used in the development of new drugs targeting TRPV4 and related pathways

作用機序

GSK3527497 exerts its effects by inhibiting the TRPV4 channel. TRPV4 is a nonselective cation channel that can be activated by various stimuli, such as heat, mechanical force, and arachidonic acid metabolites. By blocking TRPV4, GSK3527497 prevents the influx of calcium ions (Ca2+), which plays a crucial role in cellular signaling and physiological processes. This inhibition can reduce inflammation and other pathological responses associated with TRPV4 activation .

類似化合物との比較

GSK3527497 is unique in its high potency and selectivity for TRPV4. Similar compounds include:

GSK2193874: Another TRPV4 inhibitor developed by GlaxoSmithKline, but with different pharmacokinetic properties.

GSK2798745: A TRPV4 inhibitor with a different chemical structure and therapeutic profile.

Compared to these compounds, GSK3527497 offers improved solubility and pharmacokinetic properties, making it a promising candidate for further development .

特性

分子式 |

C17H16ClFN4O4S |

|---|---|

分子量 |

426.9 g/mol |

IUPAC名 |

4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile |

InChI |

InChI=1S/C17H16ClFN4O4S/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13/h1-5,7,15,24H,8-10,21H2/t15-,17-/m0/s1 |

InChIキー |

IQEGRQYYSXOUJI-RDJZCZTQSA-N |

異性体SMILES |

C1[C@@H]([C@@](CN1S(=O)(=O)C2=NC=C(C=C2)Cl)(CN)O)OC3=CC(=C(C=C3)C#N)F |

正規SMILES |

C1C(C(CN1S(=O)(=O)C2=NC=C(C=C2)Cl)(CN)O)OC3=CC(=C(C=C3)C#N)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

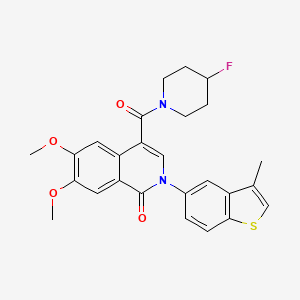

![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

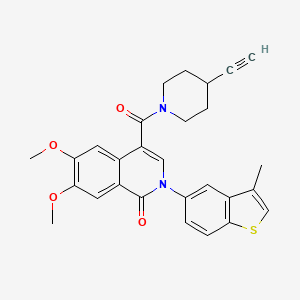

![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)

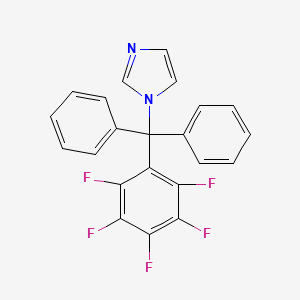

![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)

![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)

![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)